molecular formula C26H22N2O6S B281504 METHYL 2-{[(4Z)-4-[(4-ETHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE

METHYL 2-{[(4Z)-4-[(4-ETHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE

Cat. No.: B281504
M. Wt: 490.5 g/mol
InChI Key: LATLPBMGYZGDFP-NFFVHWSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[(4Z)-4-[(4-ETHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE is a complex organic compound with a molecular formula of C26H22N2O6S and a molecular weight of 490.5 g/mol. This compound is characterized by its intricate structure, which includes a naphthalene ring, an ethoxyphenyl group, and a benzoate ester. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of METHYL 2-{[(4Z)-4-[(4-ETHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods may vary, but they generally involve similar multi-step processes with a focus on optimizing

Properties

Molecular Formula

C26H22N2O6S

Molecular Weight

490.5 g/mol

IUPAC Name

methyl 2-[[(4Z)-4-(4-ethoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C26H22N2O6S/c1-3-34-17-12-14-18(15-13-17)35(31,32)28-23-16-24(25(29)20-9-5-4-8-19(20)23)27-22-11-7-6-10-21(22)26(30)33-2/h4-16,27H,3H2,1-2H3/b28-23-

InChI Key

LATLPBMGYZGDFP-NFFVHWSESA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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